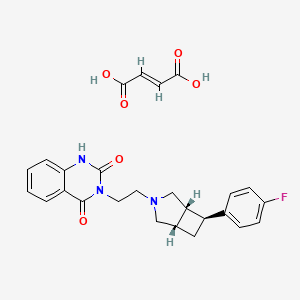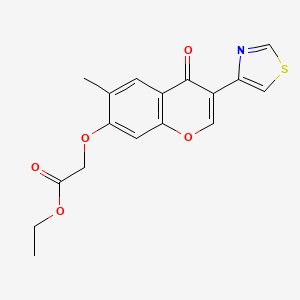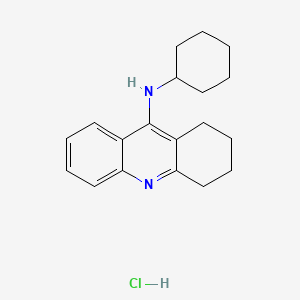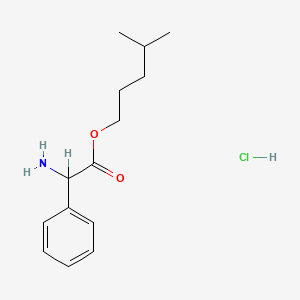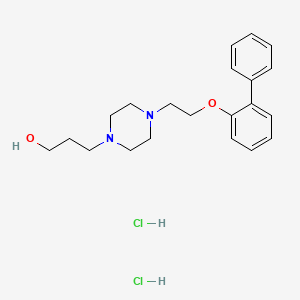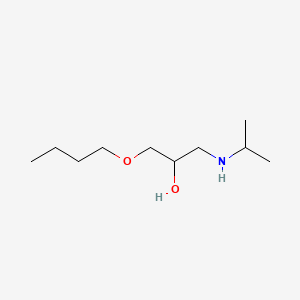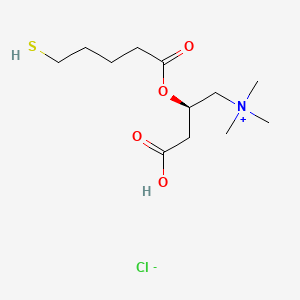
(R)-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a mercapto group, and a quaternary ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol, followed by the introduction of a mercapto group through a thiol-ene reaction. The final step often involves quaternization of the amine group to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pH are crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The quaternary ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in various organic synthesis reactions due to its unique functional groups.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways and as a probe for studying enzyme activities.
Medicine
In medicine, it is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its ability to modulate biological pathways.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The quaternary ammonium ion can interact with negatively charged sites on proteins or cell membranes, while the mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity.
Properties
CAS No. |
83544-86-9 |
|---|---|
Molecular Formula |
C12H24ClNO4S |
Molecular Weight |
313.84 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(5-sulfanylpentanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4S.ClH/c1-13(2,3)9-10(8-11(14)15)17-12(16)6-4-5-7-18;/h10H,4-9H2,1-3H3,(H-,14,15,18);1H/t10-;/m1./s1 |
InChI Key |
UOACSKIDPUFHIM-HNCPQSOCSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCS.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCS.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
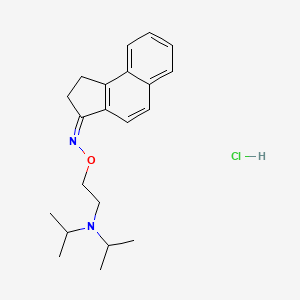
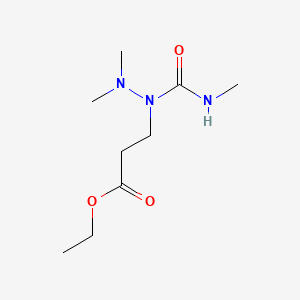
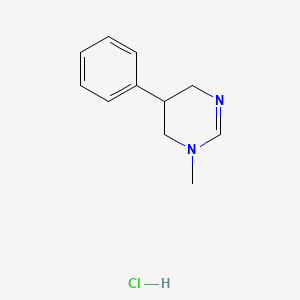
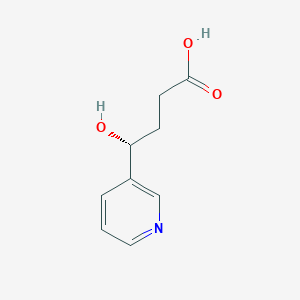
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
